molecular formula C22H29ClN2O B12355410 N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide,monohydrochloride CAS No. 2749910-75-4

N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide,monohydrochloride

Cat. No.: B12355410
CAS No.: 2749910-75-4
M. Wt: 372.9 g/mol
InChI Key: QADTVOORADOJIH-UHFFFAOYSA-N
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Description

Structural Analysis and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]acetamide, monohydrochloride . The name reflects the following structural components:

  • A piperidinyl ring (position 4) substituted at the nitrogen with a 2-phenylpropyl group.
  • An acetamide group (-N-C(=O)-CH₃) bonded to the piperidine nitrogen and a phenyl ring.
  • A hydrochloride counterion associated with the protonated tertiary amine.

The numbering begins at the piperidine nitrogen, with the phenylpropyl chain at position 1 and the acetamide group at position 4. The "2-phenylpropyl" designation indicates a propyl chain with a phenyl substituent at the second carbon. This nomenclature aligns with conventions for fentanyl analogs, where modifications to the piperidine substituents define structural variants.

Molecular Formula and Weight Determination

The molecular formula is C₂₂H₂₉ClN₂O , derived as follows:

  • Base structure (C₂₂H₂₈N₂O) : 22 carbons from the phenyl rings (12), piperidine (5), acetamide (2), and propyl chain (3); 28 hydrogens; 2 nitrogens; 1 oxygen.
  • Hydrochloride addition (HCl) : Adds one hydrogen and one chlorine.

The molecular weight is 372.9 g/mol , calculated using atomic masses:

  • Carbon (12.01 × 22) = 264.22
  • Hydrogen (1.008 × 29) = 29.23
  • Chlorine (35.45) = 35.45
  • Nitrogen (14.01 × 2) = 28.02
  • Oxygen (16.00) = 16.00
    Total : 372.92 g/mol, consistent with values reported for structurally related opioid reference standards.

Spectroscopic Characterization (NMR, FTIR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (predicted in CDCl₃):
    • Aromatic protons : Two doublets of doublets at δ 6.5–7.5 ppm, indicative of para-substituted phenyl rings.
    • Acetamide methyl : Singlet at δ 2.1 ppm (3H, -C(=O)-CH₃).
    • Piperidine protons : Multiplet signals between δ 2.5–3.5 ppm for CH₂ groups adjacent to nitrogen.
    • Phenylpropyl chain : Triplet (δ 1.4 ppm, 2H, -CH₂-) and quartet (δ 2.2 ppm, 1H, -CH-) from the propyl backbone.
Fourier-Transform Infrared (FTIR) Spectroscopy
  • Amide C=O stretch : Strong absorption at ~1650 cm⁻¹.
  • N-H stretch : Broad band at ~3300 cm⁻¹ (amide).
  • Aromatic C-H bends : Peaks at 700–750 cm⁻¹ (ortho-substitution) and 800–850 cm⁻¹ (para-substitution).
Mass Spectrometry
  • Molecular ion peak : m/z 373.3 ([M+H]⁺).
  • Key fragments :
    • m/z 232.1 (piperidine-phenylpropyl fragment).
    • m/z 141.1 (acetamide-phenyl group).

Crystallographic Data and Conformational Isomerism

No published crystallographic data exist for this specific compound. However, X-ray studies of related fentanyl analogs reveal:

  • Piperidine ring puckering : Chair conformation stabilizes the molecule.
  • Phenyl group orientation : The phenylpropyl chain adopts a gauche configuration to minimize steric hindrance.
  • Hydrogen bonding : The protonated nitrogen forms ionic interactions with the chloride counterion, influencing crystal packing.

Potential conformational isomers arise from:

  • Piperidine ring inversion : Interconversion between chair and boat conformations.
  • Phenylpropyl rotation : Free rotation around the C-N bond creates staggered and eclipsed conformers.

Comparative Structural Analysis with Fentanyl Analogs

Feature N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide Fentanyl Acetylfentanyl Methoxyacetylfentanyl
Piperidine Substituent 2-Phenylpropyl Phenethyl Phenethyl Phenethyl
Amide Group Acetamide (-COCH₃) Propionamide (-COCH₂CH₃) Acetamide (-COCH₃) Methoxyacetamide (-COCH₂OCH₃)
Molecular Weight 372.9 g/mol 336.5 g/mol 322.4 g/mol 352.5 g/mol
Therapeutic Index Not reported 270 (LD₅₀/ED₅₀) 80 (LD₅₀/ED₅₀) Not reported

Key structural differences:

  • The 2-phenylpropyl group increases steric bulk compared to fentanyl’s phenethyl chain, potentially altering receptor binding kinetics.
  • The acetamide group lacks the ethyl moiety of fentanyl’s propionamide, reducing lipophilicity.
  • Compared to methoxyacetylfentanyl, the absence of a methoxy group limits hydrogen-bonding capacity.

Properties

CAS No.

2749910-75-4

Molecular Formula

C22H29ClN2O

Molecular Weight

372.9 g/mol

IUPAC Name

N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]acetamide;hydrochloride

InChI

InChI=1S/C22H28N2O.ClH/c1-18(20-9-5-3-6-10-20)17-23-15-13-22(14-16-23)24(19(2)25)21-11-7-4-8-12-21;/h3-12,18,22H,13-17H2,1-2H3;1H

InChI Key

QADTVOORADOJIH-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCC(CC1)N(C2=CC=CC=C2)C(=O)C)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Piperidine Ring Formation

The synthesis begins with the preparation of the piperidine core, a critical step that determines the compound’s structural integrity.

Cyclization of Precursors

Piperidine rings are typically formed via cyclization reactions. For example, 4-piperidinone derivatives undergo nucleophilic substitution or reduction to yield the saturated piperidine ring. In some cases, piperidone intermediates are reacted with alkylating agents to directly introduce substituents.

Key Reaction Pathways:
  • Reduction of 4-Piperidinone : Catalytic hydrogenation of 4-piperidinone using palladium-on-charcoal (Pd/C) under hydrogen gas (H₂) yields the piperidine ring.
  • Friedel-Crafts Alkylation : 4-Halo-piperidine derivatives react with alkyl halides (e.g., 1-bromo-2-phenylpropane) in the presence of AlCl₃ or other Lewis acids to introduce substituents at the 1-position.

Reagents and Conditions :

Step Reagents/Catalysts Conditions
Piperidinone Reduction H₂, Pd/C (10% catalyst) 20–40°C, 1–3 atm H₂ pressure
Friedel-Crafts Alkylation AlCl₃, 1-bromo-2-phenylpropane Anhydrous solvent (e.g., CH₂Cl₂), 0–25°C

Introduction of the Phenylpropyl Group

The 1-position of the piperidine ring is substituted with a 2-phenylpropyl group through alkylation or nucleophilic substitution.

Alkylation Reactions

The phenylpropyl group is introduced via alkyl halides (e.g., 1-bromo-2-phenylpropane) under basic or catalytic conditions.

Example Reaction:

Piperidine derivatives react with 1-bromo-2-phenylpropane in the presence of a base (e.g., K₂CO₃) or Lewis acid catalyst (e.g., AlCl₃) to form the substituted piperidine.

Mechanistic Insight :
The reaction proceeds via an Sₙ2 mechanism , where the piperidine nitrogen acts as a nucleophile, displacing the bromide ion from the alkyl halide.

Acetylation of the Piperidine Derivative

The 4-position of the piperidine ring is acetylated to form the acetamide moiety.

Reagents for Acetylation

  • Acetic Anhydride : Reacts with the piperidine amine in the presence of a base (e.g., triethylamine) to form the acetamide.
  • Acetyl Chloride : Direct acetylation under anhydrous conditions (e.g., in CH₂Cl₂ or THF).
Reaction Conditions:
Reagent Solvent Temperature Time
Acetic Anhydride + Et₃N CH₂Cl₂ 0–25°C 2–4 hours
Acetyl Chloride THF 0°C 1–2 hours

Salt Formation (Monohydrochloride)

The free base is converted to the hydrochloride salt to enhance solubility and stability.

Salt Formation Process

The free base is dissolved in a polar solvent (e.g., ethanol or diethyl ether) and treated with HCl gas or a concentrated HCl solution. The precipitated hydrochloride salt is filtered and dried.

Example Protocol :

  • Dissolve the free base in ethanol.
  • Bubble HCl gas through the solution.
  • Filter the precipitate and wash with cold ethanol.
  • Dry under reduced pressure.

Industrial-Scale Production

Large-scale synthesis employs optimized conditions to improve yield and purity.

Continuous Flow Reactors

Automated systems are used for alkylation and acetylation steps, ensuring consistent product quality.

Purification

  • Crystallization : From solvents like acetonitrile or 2-propanol.
  • Column Chromatography : Silica gel or alumina columns for intermediate purification.

Comparative Analysis of Synthetic Routes

Below is a comparison of key synthetic routes from patents and literature:

Route Key Steps Catalysts/Reagents Yield Range
Patent US4584303A Piperidinone → Alkylation → Acetylation AlCl₃, Acetic Anhydride 50–70%
Patent US4179569A Hydrogenation of Benzyl Group → Acetylation Pd/C, H₂, Acetyl Chloride 60–75%
VulcanChem Method Friedel-Crafts Alkylation → Acetylation AlCl₃, Acetic Anhydride 55–65%

Critical Challenges and Solutions

  • Steric Hindrance : The bulky phenylpropyl group can reduce reaction efficiency. Solution : Use polar aprotic solvents (e.g., DMF) to enhance solubility.
  • Byproduct Formation : Over-alkylation or incomplete acetylation. Solution : Monitor reaction progress via HPLC or TLC.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential analgesic and anesthetic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Key Differences

The target compound differs from analogs primarily in:

Substituent on the piperidine ring :

  • 2-phenylpropyl (target) vs. phenylethyl (acetyl fentanyl) or phenylmethyl (benzyl derivatives).

Amide group :

  • Acetamide (target) vs. propanamide (beta-methylfentanyl) or branched analogs (e.g., isobutyryl fentanyl).

Comparative Data Table

Compound Name Piperidine Substituent Amide Type Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes
Target Compound 2-phenylpropyl Acetamide C₂₄H₃₁ClN₂O 406.97* Not reported Higher lipophilicity due to propyl chain
Acetyl Fentanyl HCl (N-phenylethyl analog) 2-phenylethyl Acetamide C₂₁H₂₆N₂O·HCl 358.9 117332-89-5 ~15× less potent than fentanyl
Beta-Methylfentanyl (Propanamide analog) 2-phenylpropyl Propanamide C₂₃H₃₀N₂O 350.5 Not reported Detected in forensic analysis
N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide Phenylmethyl Acetamide C₂₀H₂₄N₂O 308.4 1237-52-1 logP = 3.704 (less lipophilic)

*Estimated based on structural similarity.

Pharmacological and Physicochemical Implications

  • Receptor Binding : Acetamide derivatives generally exhibit moderate μ-opioid receptor affinity, while propanamide analogs (e.g., beta-methylfentanyl) may show altered binding kinetics due to steric effects .
  • Metabolic Stability : Longer alkyl chains (e.g., propyl vs. ethyl) may slow hepatic metabolism, increasing half-life and toxicity risks .

Biological Activity

N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide, monohydrochloride is a synthetic compound structurally related to fentanyl analogs, known for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C22H29ClN2O
  • Molecular Weight : 372.9 g/mol
  • CAS Registry Number : 2749910-75-4
  • IUPAC Name : N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]acetamide; hydrochloride

The compound features a piperidine ring substituted with a phenylpropyl group and an acetamide moiety, contributing to its unique interactions with biological targets.

The biological activity of N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide is primarily attributed to its interaction with opioid receptors, particularly the mu-opioid receptor (MOR). This interaction modulates pain perception and can induce analgesic effects. The compound's structural similarity to fentanyl suggests it may exhibit high potency and efficacy in analgesic applications.

Pharmacological Effects

  • Analgesic Activity :
    • Studies indicate that compounds similar to N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide demonstrate significant analgesic properties. The compound's binding affinity to opioid receptors suggests it may be effective in pain management.
  • Sedative Effects :
    • Like other opioid derivatives, this compound may induce sedation, which is often accompanied by analgesia.
  • Potential for Abuse :
    • Given its structural relation to fentanyl, there are concerns regarding the potential for abuse and dependence associated with this compound.

Comparative Analysis with Similar Compounds

To understand the unique properties of N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide, it is essential to compare it with other compounds in the same class:

Compound NameMolecular FormulaMolecular WeightKey Features
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamideC22H28N2O336.47 g/molSimilar structure; potential for lower potency
α-Methyl acetyl fentanylC21H28N2O336.46 g/molKnown for high potency; significant abuse potential
β-Methylfentanyl acetyl analogC22H30N2O338.48 g/molIncreased lipophilicity; higher receptor affinity

Case Studies and Research Findings

Recent studies have focused on the biological activity of various piperidine derivatives:

  • Antimicrobial Potential :
    • A study screened twelve newly synthesized N-substituted phenyl compounds for antimicrobial activity against Escherichia coli and Staphylococcus aureus. While not directly tested on N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide, the findings suggest that structural modifications can significantly influence biological activity .
  • Structure-Activity Relationship (SAR) :
    • Research indicates that substituents on the phenolic ring can affect the lipophilicity and permeability of compounds across cell membranes, enhancing their biological efficacy .

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